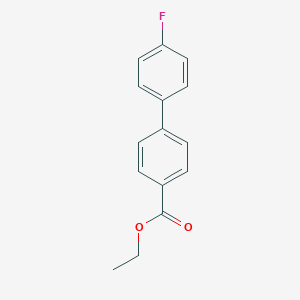

4-(4-氟苯基)苯甲酸乙酯

描述

Synthesis Analysis

Ethyl 4-(4-fluorophenyl)benzoate and related compounds can be synthesized through various chemical processes. The synthesis often involves the use of palladium-catalyzed reactions, such as those described in the synthesis of 4-n-alkoxyphenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethyl]benzoates, which exhibit enantiotropic nematic phases and have very high clearing points (Dai, Cai, & Wen, 2013). Another synthesis route involves the crystallographic study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, highlighting the importance of crystal structure in understanding the compound's properties (Yeong, Chia, Quah, & Tan, 2018).

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-fluorophenyl)benzoate has been determined through single-crystal X-ray diffraction techniques, revealing insights into its conformation and stacking behavior. For example, a study on the molecular stacking and conformation based on crystallographic data compared mesogenic behaviors resulting from different lengths of alkyl chains (Lai, Su, Zhan, Cai, Liu, & Wang, 2007).

Chemical Reactions and Properties

Ethyl 4-(4-fluorophenyl)benzoate undergoes various chemical reactions that demonstrate its reactivity and the potential for derivative synthesis. For instance, the transformation of certain compounds into their ethane derivatives via hydrogenation using a palladium catalyst indicates the compound's versatility (Dai, Cai, & Wen, 2013).

Physical Properties Analysis

The physical properties, particularly mesomorphic properties, are crucial for applications in liquid crystals. Studies have shown that derivatives of Ethyl 4-(4-fluorophenyl)benzoate exhibit mesomorphic properties, such as nematic phases, influenced by factors like the ethylene bridge and fluorination levels (Yao, Li, & Wen, 2005).

Chemical Properties Analysis

The chemical properties of Ethyl 4-(4-fluorophenyl)benzoate, such as reactivity with various reagents and the ability to form stable crystal structures, are central to its utility in different chemical processes and applications. Its reactivity is showcased in the synthesis of potential metabolites, demonstrating the compound's capacity for chemical modification and application in complex synthesis pathways (Sunthankar, Berlin, Nelson, Thorne, Geno, Archer, Rolf, Bartels, 1993).

科学研究应用

新型含氟单体

F. Bracon 等人(2000 年)进行的研究导致了含有间隔基团中酯官能团的新型含氟单体的合成,这些单体是侧链液晶聚硅氧烷的前体。这些单体表现出很高的近晶质特性,并在很宽的温度范围内显示出对映晶质近晶质中间相。这一发展突出了 4-(4-氟苯基)苯甲酸乙酯衍生物在创造具有特定液晶性质的高级材料中的潜力,这些材料可用于显示器和传感设备 Bracon 等人,2000 年。

电化学和电致变色特性

Bin Hu 等人(2013 年)的一项研究重点关注了与 4-(4-氟苯基)苯甲酸乙酯相关的单体衍生的聚合物的电化学和电致变色特性。这些聚合物表现出显着的对比度和转换时间,表明它们在电致变色设备和智能窗口中具有潜在用途 Hu 等人,2013 年。

液晶行为

Hasnain Mehmood 等人(2018 年)合成了一系列 4-((4-烷氧基苯基)偶氮基)苯甲酸乙酯,以研究它们的液晶行为。这些化合物在特定温度范围内显示出介晶性质,表明它们在液晶显示器 (LCD) 和温度传感设备中具有潜在应用 Mehmood 等人,2018 年。

合成和介晶性质

L. Yao 等人(2005 年)探索了氟代苯基 4-[(4-正烷氧基-2,3-二氟苯基)乙炔基]苯甲酸乙酯液晶的合成和介晶性质。他们的发现提供了对氟代取代对这些化合物介晶性质影响的见解,这可能对于设计具有定制化性质的新液晶材料至关重要 Yao 等人,2005 年。

光伏应用

Pei Cheng 等人(2014 年)在包含 4-(4-氟苯基)苯甲酸乙酯衍生物的共混物中利用茚并 C60 双加合物作为电子级联受体材料,用于制造三元共混聚合物太阳能电池。这项研究突出了 4-(4-氟苯基)苯甲酸乙酯衍生物在提高太阳能电池效率方面的潜力,标志着朝着开发高性能光伏器件迈出了重要一步 Cheng 等人,2014 年。

安全和危害

属性

IUPAC Name |

ethyl 4-(4-fluorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIRSYFQTAWHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475310 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-fluorophenyl)benzoate | |

CAS RN |

10540-36-0 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)